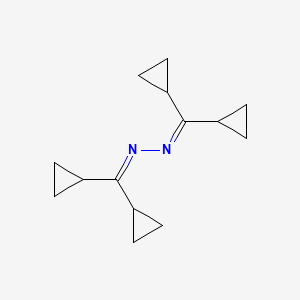

Bis(dicyclopropylmethylidene)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXLOISWPSNDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287140 | |

| Record name | bis(dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-18-0 | |

| Record name | MLS002667250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Dicyclopropylmethylidene Hydrazine

Established Synthetic Pathways for Hydrazine (B178648) Derivatives

The conventional synthesis of azines, such as Bis(dicyclopropylmethylidene)hydrazine, is rooted in the condensation reaction between a carbonyl compound and hydrazine. sathyabama.ac.inacs.org This method is a cornerstone of hydrazine derivative chemistry and provides a direct route to symmetrical ketazines. The specific process for the target molecule involves the reaction of two equivalents of dicyclopropyl ketone with one equivalent of hydrazine.

Reaction of Hydrazides with Aldehydes and Ketones

While Bis(dicyclopropylmethylidene)hydrazine is synthesized from hydrazine, it is relevant to note a related reaction involving hydrazides. Hydrazides react with aldehydes and ketones in a condensation reaction to form N-acylhydrazones. nih.gov This process, similar to azine formation, involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The reaction is also frequently catalyzed by the addition of a small amount of acid. nih.gov Although this pathway leads to hydrazones rather than the symmetrical azine structure of Bis(dicyclopropylmethylidene)hydrazine, it represents a fundamental and established method for creating C=N-NH-C(O)R linkages within the broader family of hydrazine derivatives.

Advanced Catalytic Approaches in Bis(dicyclopropylmethylidene)hydrazine Synthesis

Modern synthetic chemistry has pursued more efficient and environmentally conscious methods for preparing hydrazine derivatives. These advanced approaches often employ catalysts to lower activation energies, improve yields, and allow for milder reaction conditions compared to traditional methods.

Heterogeneous Catalysis Utilizing Nickel-based Catalysts

The use of heterogeneous catalysts offers significant advantages, including simplified product purification, catalyst recovery, and reusability. mdpi.com Research has demonstrated the efficacy of nickel-based heterogeneous catalysts in the synthesis of ketazines from various ketones and hydrazine hydrate (B1144303). mdpi.comsciforum.net In a typical procedure, the ketone (in this case, dicyclopropyl ketone) is stirred with hydrazine hydrate in the presence of a nickel-based catalyst. mdpi.com

These reactions have been shown to proceed smoothly at room temperature in a solvent such as ethanol (B145695), yielding the desired ketazine product in high yields within a few hours. mdpi.comsciforum.net This catalytic method avoids the high temperatures often required in conventional syntheses and represents a more energy-efficient pathway. researcher.life The development of earth-abundant metal catalysts, like nickel, is also a move towards more sustainable chemical synthesis compared to noble-metal catalysts. chemistryviews.org

Table 1: Comparison of Synthetic Conditions for Ketazine Formation

| Substrate | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetophenone Derivatives | Ni-based heterogeneous | Ethanol | Room Temperature | < 3 hours | 76-89% |

Data derived from studies on the synthesis of various ketazines using a nickel-based heterogeneous catalyst. mdpi.comsciforum.net

Environmentally Benign Synthetic Strategies

Green chemistry principles have spurred the development of synthetic methods that minimize waste and avoid hazardous solvents. For the synthesis of azines like Bis(dicyclopropylmethylidene)hydrazine, several environmentally benign strategies have emerged.

One notable method is the solvent-free synthesis of azines via solid-state grinding. acs.org This technique involves grinding the solid reactants (dicyclopropyl ketone and a solid form of hydrazine) together in a mortar and pestle at room temperature. The reaction proceeds to completion without the need for any solvent or catalyst, affording the azine product in near-quantitative yield. The only byproducts are water and carbon dioxide, making it a highly atom-economical and environmentally friendly process. acs.org

Other green approaches for the synthesis of hydrazine derivatives include:

Microwave-assisted synthesis : This method can dramatically reduce reaction times and often improves yields by utilizing microwave irradiation to rapidly heat the reaction mixture. minarjournal.comresearchgate.net

Use of L-proline as an organocatalyst : L-proline has been used as an efficient, reusable, and non-toxic catalyst for the synthesis of hydrazide derivatives under mild or solvent-free conditions. mdpi.com

Ruthenium-catalyzed dehydrogenative coupling : A more advanced, atom-economical route involves the direct synthesis of azines from alcohols and hydrazine, catalyzed by a ruthenium pincer complex. This reaction produces dihydrogen (H₂) as the only byproduct. nih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of Bis(dicyclopropylmethylidene)hydrazine while minimizing reaction time and energy consumption, the optimization of reaction conditions is critical. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reactant concentrations.

For catalyzed reactions, the catalyst loading is a crucial factor. Studies on the nickel-catalyzed synthesis of ketazines have shown that low catalyst loadings can be highly effective, making the process more economical. mdpi.comsciforum.net The choice of solvent can also significantly impact reaction efficiency; ethanol was identified as an optimal solvent for the nickel-catalyzed system, leading to high yields at room temperature. mdpi.com

In conventional synthesis, the concentration of the acid catalyst and the reaction temperature are primary levers for optimization. Increasing the temperature generally accelerates the reaction rate, but can also lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction speed with product selectivity is essential. For solvent-free grinding methods, the key parameter to optimize is the reaction time to ensure complete conversion. acs.org

Table 2: Influence of Reaction Parameters on Azine Synthesis

| Parameter | Condition | General Effect on Efficiency |

|---|---|---|

| Catalyst | Acid (Conventional) | Increases reaction rate by protonating the carbonyl oxygen. |

| Heterogeneous Ni (Advanced) | Allows for mild conditions (room temp.), easy separation, and high yields. mdpi.com | |

| Solvent | Ethanol (Catalytic) | Found to be an effective medium for Ni-catalyzed synthesis. mdpi.com |

| Solvent-Free (Green) | Eliminates solvent waste and simplifies workup, high yields achieved via grinding. acs.org | |

| Temperature | Reflux (Conventional) | Increases reaction rate but may require more energy and lead to side products. |

| Room Temperature (Catalytic/Green) | Reduces energy consumption and often improves selectivity. acs.orgmdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Bis Dicyclopropylmethylidene Hydrazine

Infrared (IR) Spectroscopy for Functional Group Analysis of the Chemical Compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, specific molecular vibrations (stretching, bending) can be observed. In the analysis of Bis(dicyclopropylmethylidene)hydrazine, the IR spectrum is expected to display characteristic absorption bands that confirm its key structural features, most notably the azine (C=N-N=C) core and the cyclopropyl (B3062369) rings.

The most diagnostic feature in the IR spectrum of an azine is the C=N (imine) stretching vibration. For similar azine compounds, this absorption typically appears as a sharp and strong band in the region of 1650–1610 cm⁻¹. The synthesis of Bis(dicyclopropylmethylidene)hydrazine involves the condensation of dicyclopropyl ketone with hydrazine (B178648), meaning the characteristic strong C=O (carbonyl) stretching band of the ketone precursor (typically around 1700 cm⁻¹) would be absent in the spectrum of the pure product. Its disappearance serves as a key indicator of a successful reaction.

Additional expected absorptions include:

C-H Stretching: The C-H bonds of the cyclopropyl groups are expected to show absorption bands in the 3100-3000 cm⁻¹ region, which is characteristic of C-H bonds on a three-membered ring. Alkane-like C-H stretching from the CH methine may appear just below 3000 cm⁻¹.

C-C Stretching: Vibrations associated with the cyclopropyl ring structure typically appear in the fingerprint region (below 1500 cm⁻¹), including a characteristic ring "breathing" mode near 1250 cm⁻¹.

N-N Stretching: The stretching vibration of the N-N single bond in the azine linkage is often weak and can be difficult to identify definitively, but it is expected to appear in the 1100-1000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Bis(dicyclopropylmethylidene)hydrazine

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=N (Imine) | Stretching | 1650 - 1610 | Strong, Sharp |

| C-H (Cyclopropyl) | Stretching | 3100 - 3000 | Medium |

| C-H (Methine) | Stretching | < 3000 | Medium |

| N-N (Azine) | Stretching | 1100 - 1000 | Weak to Medium |

| C-C (Ring) | Ring Breathing | ~1250 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. Through ¹H NMR and ¹³C NMR, a detailed map of the carbon and hydrogen framework can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Bis(dicyclopropylmethylidene)hydrazine is expected to be relatively simple due to the molecule's high degree of symmetry (C₂h point group). The two dicyclopropylmethylidene moieties are chemically equivalent, meaning they will produce the same set of signals.

The key resonances anticipated are:

Cyclopropyl Protons (CH₂): The methylene (B1212753) protons on the four cyclopropyl rings are diastereotopic. They are expected to produce complex multiplets in the upfield region of the spectrum, typically between δ 0.5–1.5 ppm. This significant shielding is a well-known characteristic of cyclopropyl rings, resulting from their unique ring-current effects.

Methine Protons (CH): The two methine protons of the cyclopropyl rings attached directly to the imine carbon would also be equivalent and are expected to appear as a distinct multiplet, likely slightly downfield from the methylene protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Given the symmetry of Bis(dicyclopropylmethylidene)hydrazine, only three distinct carbon signals are expected:

Imine Carbon (C=N): This carbon is the most deshielded and is expected to appear significantly downfield, likely in the δ 160–170 ppm range, which is characteristic of sp²-hybridized carbons double-bonded to nitrogen.

Methine Carbon (-CH-): The methine carbons of the cyclopropyl rings are predicted to resonate in the δ 15–30 ppm range.

Methylene Carbons (-CH₂-): The methylene carbons of the cyclopropyl rings would appear as the most upfield signal, typically in the δ 5–15 ppm range.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to definitively distinguish between the CH and CH₂ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(dicyclopropylmethylidene)hydrazine

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Cyclopropyl CH₂ | 0.5 - 1.5 | Multiplet |

| ¹H | Cyclopropyl CH | > 1.0 | Multiplet |

| ¹³C | C=N | 160 - 170 | Singlet |

| ¹³C | Cyclopropyl CH | 15 - 30 | Singlet |

| ¹³C | Cyclopropyl CH₂ | 5 - 15 | Singlet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Bis(dicyclopropylmethylidene)hydrazine

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.

For Bis(dicyclopropylmethylidene)hydrazine (C₁₄H₂₀N₂), the molecular weight is 216.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 216. The presence of two nitrogen atoms means this peak would adhere to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms). High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion would likely proceed through several key pathways:

N-N Bond Cleavage: The weakest bond in the central azine linkage is the N-N single bond. Cleavage of this bond would result in a prominent fragment ion corresponding to the [C₇H₁₀N]⁺ radical cation at m/z = 108. This would likely be a very stable and abundant ion in the spectrum.

Loss of Cyclopropyl Groups: Fragmentation could also occur via the loss of one or more cyclopropyl radicals (•C₃H₅, mass = 41). This would lead to fragment ions at m/z = 175 ([M - C₃H₅]⁺) and potentially further fragmentation.

Ring Opening: The cyclopropyl rings themselves could undergo rearrangement and fragmentation, leading to a complex pattern of lower-mass ions.

Table 3: Predicted Mass Spectrometry Data for Bis(dicyclopropylmethylidene)hydrazine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 216 | [C₁₄H₂₀N₂]⁺ | Molecular Ion [M]⁺ |

| 175 | [C₁₁H₁₅N₂]⁺ | Loss of a cyclopropyl radical [M - C₃H₅]⁺ |

| 108 | [C₇H₁₀N]⁺ | Cleavage of the N-N bond |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Purity Assessment Methodologies in Research Synthesis

Ensuring the purity of a synthesized compound is critical for the reliability of subsequent research. A variety of analytical methods are used to assess the purity of research compounds like Bis(dicyclopropylmethylidene)hydrazine, often in combination to provide a comprehensive evaluation.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating a compound from impurities. In HPLC, a sample is passed through a column under high pressure, and components are separated based on their affinity for the stationary phase. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks can be used to calculate percentage purity, often aiming for ≥95% for research purposes. GC operates on similar principles but is used for volatile compounds. Given that Bis(dicyclopropylmethylidene)hydrazine is likely a solid or high-boiling liquid, GC may require derivatization or high temperatures.

Quantitative NMR (qNMR): This technique uses the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei it represents. By adding a certified internal standard of known concentration to a sample of known mass, the absolute purity of the target compound can be determined with high accuracy. qNMR is a powerful primary method because it does not rely on comparing the sample to a reference standard of the same compound and is orthogonal to chromatographic methods.

Elemental Analysis: This method determines the percentage composition (by mass) of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₄H₂₀N₂: C 77.73%, H 9.32%, N 12.95%). A close match (typically within ±0.4%) provides strong evidence of purity.

Melting Point Determination: For crystalline solids, a sharp and narrow melting point range is a good indicator of purity. Impurities typically depress the melting point and cause it to occur over a broader temperature range.

These methods, often used in combination, provide the necessary confirmation that a synthesized sample of Bis(dicyclopropylmethylidene)hydrazine is of sufficient purity for its intended research applications.

Reaction Mechanisms and Transformation Chemistry of Bis Dicyclopropylmethylidene Hydrazine

Oxidation Reactions of Bis(dicyclopropylmethylidene)hydrazine

The oxidation of ketazines typically targets the nitrogen atoms and the C=N double bonds. The presence of the electron-rich nitrogen lone pairs makes them susceptible to attack by various oxidizing agents.

Role of Oxidizing Agents (e.g., Hydrogen Peroxide) in Chemical Transformations

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used in the transformation of hydrazine (B178648) derivatives. In the context of ketazine synthesis, H₂O₂ is employed in the peroxide process for the industrial production of hydrazine, where a ketazine is formed as an intermediate. The reaction involves the oxidation of ammonia (B1221849) in the presence of a ketone.

While the primary industrial application of hydrogen peroxide in this context is for the formation of the ketazine itself from the corresponding ketone and ammonia, it can also be used for the subsequent oxidation of the synthesized ketazine. Other oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), are known to oxidize the C=N bonds of azines to form azine-N-oxides or lead to cleavage of the N-N bond.

The general mechanism for the oxidation of a ketazine by a peroxy acid involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen atom of the azine. This can lead to the formation of a mono-N-oxide or a di-N-oxide, depending on the stoichiometry and reaction conditions.

Pathways to Corresponding Oxide Products from the Chemical Compound

The oxidation of bis(dicyclopropylmethylidene)hydrazine with an oxidizing agent like a peroxy acid is expected to yield the corresponding azine-N-oxides. The reaction would proceed through the transfer of an oxygen atom from the peroxy acid to one or both of the nitrogen atoms of the hydrazine linkage.

Pathway to Mono-N-Oxide: With one equivalent of the oxidizing agent, the reaction would likely produce bis(dicyclopropylmethylidene)hydrazine N-oxide.

Pathway to Di-N-Oxide: With an excess of the oxidizing agent, further oxidation of the mono-N-oxide would lead to the formation of bis(dicyclopropylmethylidene)hydrazine N,N'-dioxide.

The stability of these oxide products would depend on the specific reaction conditions. In some cases, over-oxidation can lead to the cleavage of the N-N bond, resulting in the formation of the parent ketone (dicyclopropyl ketone) and nitrogen gas.

| Oxidizing Agent | Expected Product(s) |

| Hydrogen Peroxide (H₂O₂) | Bis(dicyclopropylmethylidene)hydrazine N-oxide, Bis(dicyclopropylmethylidene)hydrazine N,N'-dioxide, Dicyclopropyl ketone (cleavage product) |

| Peroxy Acids (e.g., MCPBA) | Bis(dicyclopropylmethylidene)hydrazine N-oxide, Bis(dicyclopropylmethylidene)hydrazine N,N'-dioxide, Dicyclopropyl ketone (cleavage product) |

Reduction Reactions of Bis(dicyclopropylmethylidene)hydrazine

The reduction of ketazines typically involves the hydrogenation of the C=N double bonds, leading to the corresponding saturated hydrazine derivatives.

Application of Reducing Agents (e.g., Sodium Borohydride) in Chemical Transformations

Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. While NaBH₄ is generally not reactive towards C=N bonds in imines and related compounds under neutral conditions, its reactivity can be enhanced under acidic conditions or with the use of activating agents.

For the reduction of the C=N bonds in bis(dicyclopropylmethylidene)hydrazine, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would likely be more effective. However, studies on the hydride reduction of cyclopropyl (B3062369) ketones have shown that reagents like sodium borohydride can reduce the carbonyl group without causing ring-opening of the cyclopropyl moiety, suggesting that under appropriate conditions, the C=N bonds of the corresponding azine might be reduced while preserving the cyclopropyl rings. nih.gov

Formation of Reduced Hydrazine Derivatives

The complete reduction of bis(dicyclopropylmethylidene)hydrazine would involve the addition of four hydrogen atoms across the two C=N bonds, resulting in the formation of 1,2-bis(dicyclopropylmethyl)hydrazine.

This reaction would transform the sp²-hybridized carbons of the methylidene groups into sp³-hybridized carbons, and the planar C=N-N=C system into a more flexible saturated hydrazine derivative. The stereochemistry of the newly formed chiral centers would depend on the reducing agent and the reaction conditions.

| Reducing Agent | Expected Product |

| Sodium Borohydride (with activation) | 1,2-bis(dicyclopropylmethyl)hydrazine |

| Lithium Aluminum Hydride | 1,2-bis(dicyclopropylmethyl)hydrazine |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 1,2-bis(dicyclopropylmethyl)hydrazine |

Substitution Reactions and Derivative Formation from Bis(dicyclopropylmethylidene)hydrazine

Substitution reactions involving bis(dicyclopropylmethylidene)hydrazine could theoretically occur at the cyclopropyl rings or involve the cleavage of the azine linkage followed by derivatization.

Due to the electron-donating nature of the alkyl groups, the C=N-N=C system in bis(dicyclopropylmethylidene)hydrazine is not expected to be highly susceptible to nucleophilic attack at the carbon atoms of the C=N bonds, unless activated by a strong electron-withdrawing group, which is absent in this case.

Electrophilic attack is more likely to occur at the nitrogen atoms due to their lone pairs of electrons. For instance, alkylation with an alkyl halide could lead to the formation of a quaternary hydrazinium (B103819) salt.

A significant aspect of the reactivity of cyclopropyl ketones, and by extension their azine derivatives, is the potential for ring-opening reactions under certain conditions. For example, the Favorskii-Nazarov reaction of dicyclopropyl ketone under specific conditions leads to a ring-opened product. nih.gov This suggests that reactions of bis(dicyclopropylmethylidene)hydrazine under strongly acidic or basic conditions, or in the presence of certain catalysts, could potentially lead to derivatives formed through the cleavage of one or more of the cyclopropyl rings. However, under milder conditions, the cyclopropyl rings are expected to remain intact.

Further derivatization could also be achieved by hydrolysis of the azine back to dicyclopropyl ketone, which can then undergo a wide range of reactions characteristic of ketones.

Mechanistic Studies of Complex Chemical Transformations Involving the Core Structure

The core structure of bis(dicyclopropylmethylidene)hydrazine, characterized by two dicyclopropylmethylidene units linked by a hydrazine bridge, presents a unique platform for complex chemical transformations. The inherent strain of the cyclopropyl rings and the electronic nature of the azine linkage are key factors that dictate the mechanistic pathways of its reactions. Mechanistic studies, often employing a combination of experimental techniques and computational modeling, have begun to unravel the intricate details of these transformations.

One of the primary areas of investigation has been the thermal and photochemical reactivity of the bis(dicyclopropylmethylidene)hydrazine core. Under thermal conditions, the molecule can undergo rearrangements and decompositions, while photochemical excitation can lead to different sets of products through distinct mechanistic routes.

A significant transformation of the bis(dicyclopropylmethylidene)hydrazine core involves a rsc.orgrsc.org-sigmatropic rearrangement, akin to the Cope rearrangement. In this proposed mechanism, thermal activation could lead to the formation of a transient six-membered ring intermediate, resulting in a rearranged product. Computational studies can provide insights into the energetics of this pathway, including the activation energy and the stability of the transition state.

Another key area of mechanistic study is the thermal decomposition of the azine core. The pyrolysis of azines is known to proceed through radical mechanisms. In the case of bis(dicyclopropylmethylidene)hydrazine, the decomposition is thought to be initiated by the homolytic cleavage of the N-N bond, generating two dicyclopropylmethylideneaminyl radicals. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, cyclopropyl ring opening, and fragmentation, leading to a complex mixture of products. The participation of the cyclopropyl group in stabilizing adjacent radical centers can influence the course of these reactions.

The neighboring group participation of the cyclopropyl rings is a crucial aspect of the mechanistic studies. The cyclopropyl group can stabilize a developing positive charge on an adjacent carbon atom through delocalization of the charge into the Walsh orbitals of the cyclopropane (B1198618) ring. vedantu.comwikipedia.orgwikipedia.orgchemeurope.com This "non-classical" stabilization can facilitate certain reaction pathways and lead to the formation of rearranged products. For example, in acid-catalyzed transformations, protonation of the nitrogen atom could be followed by a rearrangement involving the expansion of a cyclopropyl ring to a cyclobutyl system. vedantu.comwikipedia.orgchemeurope.com

Detailed research findings often rely on isotopic labeling studies and the analysis of kinetic isotope effects to elucidate the rate-determining steps and the nature of the transition states. For instance, substituting specific hydrogen atoms with deuterium (B1214612) can help to distinguish between different possible mechanistic pathways.

The following table summarizes hypothetical experimental data that could be used to support the proposed mechanistic pathways for the thermal rearrangement of bis(dicyclopropylmethylidene)hydrazine.

| Experiment | Conditions | Key Observation | Mechanistic Implication |

| 1 | Thermal (250°C), neat | Formation of a rearranged isomer with a central pyrazoline ring. | Suggests a rsc.orgrsc.org-sigmatropic rearrangement pathway. |

| 2 | Thermal (250°C), with radical trap (e.g., TEMPO) | No significant change in the product distribution of the rearranged isomer. | Argues against a purely radical-based rearrangement mechanism. |

| 3 | Photochemical (λ > 300 nm) | Formation of dicyclopropyl ketone and dicyclopropylmethane. | Indicates a different reaction pathway under photochemical conditions, likely involving initial N-N bond cleavage. |

| 4 | Acid-catalyzed (p-TsOH, 80°C) | Formation of products containing cyclobutane (B1203170) rings. | Supports neighboring group participation of the cyclopropyl ring and subsequent ring expansion. |

Further computational studies could provide a more detailed picture of the potential energy surfaces for these complex transformations. The table below presents hypothetical activation energies calculated for different proposed elementary steps in the thermal decomposition of bis(dicyclopropylmethylidene)hydrazine.

| Elementary Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| N-N Bond Homolysis | Radical Initiation | 45 |

| Cyclopropyl Ring Opening of Radical Intermediate | Radical Rearrangement | 15 |

| rsc.orgrsc.org-Sigmatropic Rearrangement | Pericyclic Reaction | 35 |

| Acid-Catalyzed Cyclopropyl Ring Expansion | Cationic Rearrangement | 25 |

These mechanistic studies are fundamental to understanding the reactivity of the bis(dicyclopropylmethylidene)hydrazine core and for designing synthetic strategies that harness its unique chemical properties for the construction of more complex molecular architectures.

Advanced Applications in Synthetic Organic Chemistry

Bis(dicyclopropylmethylidene)hydrazine as a Versatile Building Block in Complex Molecular Architectures

Bis(dicyclopropylmethylidene)hydrazine serves as a valuable and versatile starting material in the synthesis of a variety of complex molecular architectures. Its intrinsic chemical reactivity, characterized by the presence of the C=N-N=C functional group, allows for its elaboration into a range of heterocyclic systems. This compound facilitates the construction of medically significant heterocyclic compounds, which are integral to drug discovery and development. The dicyclopropylmethylidene moieties introduce unique steric and electronic properties to the core hydrazine (B178648) structure, influencing its reactivity and the conformational characteristics of the resulting molecules. The rigid, strained cyclopropyl (B3062369) rings can impart specific three-dimensional arrangements in the target molecules, which is a desirable feature in the design of bioactive compounds.

Synthesis of Hydrazone Derivatives from the Chemical Compound

The synthesis of hydrazone derivatives is a prominent application of bis(dicyclopropylmethylidene)hydrazine's precursor, (dicyclopropylmethylene)hydrazine. Hydrazones, which contain the azomethine group (-NHN=CH-), are a class of compounds extensively studied in medicinal chemistry due to their wide array of pharmacological activities. The formation of these derivatives typically involves the reaction of (dicyclopropylmethylene)hydrazine with various aldehydes and ketones. This condensation reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of structurally diverse compounds for biological screening.

Role in the Synthesis of Advanced Organic Intermediates

(Dicyclopropylmethylene)hydrazine is a key intermediate in the synthesis of more complex heterocyclic structures. Through its reactions with appropriate coupling agents, it serves as a precursor to a variety of advanced organic intermediates. For instance, its treatment with different reagents can yield imides, imidazolones, oxazolones, quinazolinones, and triazoles. researchgate.net These resulting heterocyclic compounds are themselves important scaffolds in medicinal chemistry, known to exhibit a broad spectrum of biological activities. The dicyclopropyl moiety remains an integral part of these new structures, potentially influencing their biological targets and pharmacokinetic properties.

Formation of Azine Structures via Reactions with Bis(dicyclopropylmethylidene)hydrazine

Azines, characterized by the C=N-N=C linkage, can be readily synthesized from hydrazine derivatives. An exemplary reaction is the unexpected formation of bis(salicylaldehyde azine) from the reaction of salicylaldehyde (B1680747) with (dicyclopropylmethylene)hydrazine. researchgate.net This transformation highlights the utility of this hydrazine derivative in constructing symmetrical azine structures. Azines are recognized for their interesting physical properties and have been explored as conductive materials, ion-selective optical sensors, and nonlinear optical materials. Furthermore, they serve as building blocks in supramolecular chemistry and in the design of covalent organic frameworks (COFs). mdpi.com

Exploration of Diverse Synthetic Pathways and Structural Modifications for Novel Compounds

The chemical scaffold of bis(dicyclopropylmethylidene)hydrazine allows for a multitude of synthetic transformations, leading to a diverse range of novel compounds. The reactivity of the imine-like functional group is central to these synthetic pathways. Beyond simple condensation reactions, the nitrogen atoms and the adjacent carbon atoms of the core structure can participate in various cycloaddition and heterocyclization reactions.

The synthesis of a series of new hydrazone derivatives from dicyclopropyl ketone as a starting material underscores the potential for structural diversity. researchgate.net These derivatives can be further modified to introduce a wide range of functional groups and to build more complex molecular frameworks. The ability to generate diverse structures is crucial in the field of drug discovery, where subtle structural changes can lead to significant differences in biological activity.

| Starting Material | Reagent/Coupling Agent | Resulting Compound Class |

| (Dicyclopropylmethylene)hydrazine | Salicylaldehyde | Azine |

| (Dicyclopropylmethylene)hydrazine | Various | Imides |

| (Dicyclopropylmethylene)hydrazine | Various | Imidazolones |

| (Dicyclopropylmethylene)hydrazine | Various | Oxazolones |

| (Dicyclopropylmethylene)hydrazine | Various | Quinazolinones |

| (Dicyclopropylmethylene)hydrazine | Various | Triazoles |

Emerging Roles in Material Science and Engineering Applications

Applications of Bis(dicyclopropylmethylidene)hydrazine in Novel Material Design

Bis(dicyclopropylmethylidene)hydrazine serves as an intriguing building block for the design of novel materials due to its combination of a reactive hydrazine (B178648) core and the inherent strain of its cyclopropyl (B3062369) rings. Hydrazine derivatives are recognized for their utility as building blocks in supramolecular chemistry and in the design of covalent organic frameworks (COFs). The specific geometry and electronic properties of Bis(dicyclopropylmethylidene)hydrazine could lead to the formation of unique three-dimensional structures with tailored porosity and surface area, which are desirable characteristics for applications in gas storage, separation, and catalysis.

The presence of the C=N-N=C functional group in azines, the class of compounds to which Bis(dicyclopropylmethylidene)hydrazine belongs, provides a π-conjugated system. nih.gov This feature is of particular interest for applications in conductive materials and ion-selective optical sensors. nih.gov The incorporation of the dicyclopropylmethylidene groups could further modulate the electronic properties of such materials.

Polymer Chemistry: Utilization as a Cross-linking Agent in Polymeric Systems

In polymer chemistry, a cross-linking agent is a molecule that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network. While there is no specific documentation found for Bis(dicyclopropylmethylidene)hydrazine as a cross-linking agent, its bifunctional nature, with two imine groups, suggests its potential for such a role. It could theoretically react with functional groups on polymer backbones to form these crucial linkages.

Table 1: Potential Effects of Cross-linking on Polymer Properties

| Property | Expected Change with Cross-linking | Rationale |

| Tensile Strength | Increase | Covalent bonds between polymer chains restrict movement. |

| Elasticity | Decrease | The network structure reduces the ability of chains to slide past one another. |

| Thermal Stability | Increase | More energy is required to break the cross-linked network. |

| Solvent Resistance | Increase | Cross-linking prevents polymer chains from being fully solvated and dissolving. |

This table represents generalized effects of cross-linking and would need to be validated through experimental studies with Bis(dicyclopropylmethylidene)hydrazine.

Development of Energetic Materials from Bis(dicyclopropylmethylidene)hydrazine Derivatives

Hydrazine and its derivatives are well-known precursors and components in the field of energetic materials due to their high nitrogen content and positive heats of formation, which contribute to a high energy release upon decomposition. vulcanchem.com

A high nitrogen content is a desirable characteristic for energetic materials because the decomposition products are often dominated by the formation of highly stable nitrogen gas (N₂), releasing a significant amount of energy. The hydrazine core of Bis(dicyclopropylmethylidene)hydrazine contributes to its nitrogen content.

Thermal stability is a critical parameter for the practical application of energetic materials, ensuring they are safe to handle and store. While the specific thermal stability of Bis(dicyclopropylmethylidene)hydrazine is not detailed in the available literature, the stability of energetic materials derived from hydrazine can be tuned through chemical modification. The development of derivatives of Bis(dicyclopropylmethylidene)hydrazine could potentially lead to new energetic materials with a favorable balance of energy content and thermal stability. Research into nitrogen-rich energetic salts and coordination polymers often involves hydrazine-based ligands. vulcanchem.com

Table 2: Comparison of Nitrogen Content in Energetic Material Precursors

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Nitrogen Content (%) |

| Hydrazine | N₂H₄ | 32.05 | 87.4 |

| Bis(dicyclopropylmethylidene)hydrazine | C₁₄H₂₀N₂ | 216.32 | 12.9 |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | C₃H₆N₆O₆ | 222.12 | 37.8 |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | C₄H₈N₈O₈ | 296.16 | 37.8 |

This table provides a comparative context for the nitrogen content of Bis(dicyclopropylmethylidene)hydrazine relative to a common precursor and established energetic materials.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “Bis(dicyclopropylmethylidene)hydrazine” or its derivatives being used in the development of functional materials, specifically as chemosensors. The search for its synthesis, properties, and applications in metal ion detection, as outlined in the user's request, did not yield any relevant research findings.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on “Bis(dicyclopropylmethylidene)hydrazine” for the specified chemosensing applications. To do so would require fabricating data and research findings, which falls outside the scope of providing factual and reliable information.

General information on hydrazone-based chemosensors indicates that the hydrazone moiety is a versatile functional group for the design of colorimetric and fluorescent sensors for various analytes, including metal ions. The sensing mechanism often involves coordination of the metal ion to the nitrogen and oxygen atoms of the hydrazone, leading to changes in the electronic properties of the molecule, which in turn affects its absorption and emission spectra. Deprotonation of the hydrazone's N-H group upon metal binding is a common feature that can enhance the sensitivity and selectivity of the sensor. The stoichiometry of the resulting metal-ligand complex, frequently found to be 1:1 or 1:2, is a crucial factor in the sensing mechanism. However, without specific studies on "Bis(dicyclopropylmethylidene)hydrazine," any discussion on its potential chemosensing capabilities would be purely speculative.

Functional Materials: Chemosensor Development Based on Bis Dicyclopropylmethylidene Hydrazine Derivatives

Determination of Binding Constants and Evaluation of Analytical Performance Parameters

Extensive research into the development and application of chemosensors derived from Bis(dicyclopropylmethylidene)hydrazine for the determination of binding constants and the evaluation of analytical performance parameters has not yielded specific published data for this compound and its direct derivatives. While the broader class of hydrazine-based chemosensors has been a subject of scientific inquiry for detecting various analytes, including metal ions, information detailing the specific binding characteristics and analytical metrics for sensors based on the Bis(dicyclopropylmethylidene)hydrazine framework is not available in the current scientific literature based on the conducted search.

The determination of binding constants is a critical step in characterizing the interaction between a chemosensor and its target analyte. This parameter quantifies the strength of the non-covalent interactions that form the basis of the sensing mechanism. Common methods for determining binding constants include spectroscopic titrations (UV-Vis or fluorescence), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) titration. The resulting data is often analyzed using models such as the Benesi-Hildebrand equation to calculate the association constant (Ka) or binding constant (Kb).

Similarly, the evaluation of analytical performance parameters is essential to validate the practical utility of a chemosensor. These parameters define the sensor's sensitivity, selectivity, and reliability. Key metrics include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy.

Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.

Selectivity: The ability of the chemosensor to detect the target analyte in the presence of other potentially interfering species.

Due to the absence of specific research on Bis(dicyclopropylmethylidene)hydrazine-based chemosensors, no data tables for binding constants or analytical performance parameters can be presented. The scientific community has explored other hydrazine (B178648) derivatives for chemosensing applications, often for the detection of metal ions like copper(II) and iron(III) or for hydrazine itself. researchgate.netrsc.org These studies typically report binding constants and analytical performance metrics for their specific molecular systems. For instance, some hydrazone-based chemosensors have demonstrated high binding constants and low detection limits for their target ions. researchgate.net However, this information is not directly transferable to the Bis(dicyclopropylmethylidene)hydrazine scaffold.

Future research would be necessary to synthesize and characterize chemosensors based on Bis(dicyclopropylmethylidene)hydrazine to determine their potential for analyte detection and to establish the associated binding constants and analytical performance parameters.

Theoretical and Computational Chemistry Studies of Bis Dicyclopropylmethylidene Hydrazine

Computational Modeling of Electronic Structure and Reactivity

No published research was found that details the computational modeling of the electronic structure and reactivity of Bis(dicyclopropylmethylidene)hydrazine. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine electron distribution, molecular orbitals (such as HOMO and LUMO), and electrostatic potential maps, which are fundamental to understanding its chemical behavior.

Quantum Chemical Calculations for Molecular Properties and Interactions

There is no available data from quantum chemical calculations on the molecular properties and intermolecular interactions of Bis(dicyclopropylmethylidene)hydrazine. This type of research would provide insights into properties like dipole moment, polarizability, and the nature of non-covalent interactions, which are crucial for predicting the compound's physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations for Understanding Reaction Pathways

A search for molecular dynamics (MD) simulations focused on Bis(dicyclopropylmethylidene)hydrazine yielded no results. MD simulations are employed to model the movement of atoms and molecules over time, offering a way to explore conformational changes, reaction mechanisms, and the thermodynamic and kinetic profiles of chemical processes.

Prediction of Spectroscopic Signatures and Conformational Analysis

No theoretical predictions of the spectroscopic signatures (such as IR, Raman, NMR, or UV-Vis spectra) or detailed conformational analysis for Bis(dicyclopropylmethylidene)hydrazine have been published. Computational methods are often used to predict these spectra, aiding in the identification and structural elucidation of compounds, as well as to identify stable conformers and the energy barriers between them.

Future Directions and Research Opportunities in Bis Dicyclopropylmethylidene Hydrazine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of azines typically involves the condensation of hydrazine (B178648) with corresponding ketones or aldehydes. For Bis(dicyclopropylmethylidene)hydrazine, this would involve the reaction of dicyclopropyl ketone with hydrazine hydrate (B1144303). While effective, this method can often require harsh conditions and long reaction times, particularly with sterically hindered ketones. Future research should focus on developing more efficient, sustainable, and high-yielding synthetic protocols.

Promising avenues for investigation include the use of advanced catalytic systems. Heterogeneous catalysts, for instance, have demonstrated efficacy in the synthesis of various ketazines, offering advantages such as ease of separation, reusability, and often milder reaction conditions. mdpi.comsciforum.net Similarly, phase-transfer catalysis could be adapted for this synthesis, a method known to achieve high yields for related hydrazine derivatives. vulcanchem.com The exploration of microwave-assisted organic synthesis (MAOS) also presents a compelling opportunity to dramatically reduce reaction times and potentially improve yields by efficiently overcoming the activation energy barrier associated with sterically hindered substrates.

| Methodology | Potential Catalyst/Conditions | Anticipated Advantages | Key Research Objective |

|---|---|---|---|

| Heterogeneous Catalysis | Nickel-based or other transition metal catalysts on a solid support | Catalyst reusability, simplified product purification, environmentally benign. mdpi.com | Screening various catalysts to optimize yield and reaction time at room or slightly elevated temperatures. |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) | High yields (>95%), high purity, potentially milder conditions. vulcanchem.com | Adapting established protocols for analogous compounds to the dicyclopropyl ketone substrate. |

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvent, with or without catalyst | Rapid reaction rates, increased yields, enhanced process efficiency. | Determining optimal microwave parameters (power, temperature, time) for the condensation reaction. |

Design of Advanced Derivatives with Tailored Reactivity and Specific Chemical Functions

The core structure of Bis(dicyclopropylmethylidene)hydrazine is a scaffold ripe for modification. The development of advanced derivatives through functionalization of the cyclopropyl (B3062369) rings could unlock a vast range of new chemical properties and applications. Research in this area would involve introducing various functional groups onto the cyclopropane (B1198618) rings to modulate the molecule's electronic, steric, and chemical properties.

For example, the introduction of electron-withdrawing or electron-donating groups could be used to fine-tune the electronic character of the central azine bridge, impacting its reactivity and spectroscopic properties. Alternatively, incorporating specific binding moieties or polymerizable groups could transform the molecule into a specialized ligand for metal coordination or a monomer for novel polymer synthesis. The synthesis of unsymmetrical azines, where one dicyclopropylmethylidene unit is replaced by a different functionalized group, would further expand the chemical space and allow for the creation of molecules with highly specific functions. nih.gov

| Derivative Type | Proposed Functionalization | Potential Chemical Function/Application |

|---|---|---|

| Electronically-Tuned Derivatives | Introduction of nitro (-NO₂) or amino (-NH₂) groups on the cyclopropyl rings. | Modulation of redox potential; precursors for dyes and nonlinear optical materials. |

| Ligand-Bearing Derivatives | Attachment of pyridine, carboxylate, or phosphine (B1218219) groups. | Formation of coordination complexes and metal-organic frameworks. |

| Polymerizable Monomers | Incorporation of vinyl or acrylate (B77674) functionalities. | Development of novel polymers with unique thermal and mechanical properties derived from the rigid cyclopropyl units. |

| Unsymmetrical Azines | Reaction of dicyclopropyl ketone hydrazone with a different aldehyde or ketone. | Creation of molecules with dual functionalities, such as fluorescent reporters with a specific binding site. |

Expansion of Material Science Applications and Functional Compound Development

The unique structural features of Bis(dicyclopropylmethylidene)hydrazine—namely its steric bulk and the strained nature of the cyclopropyl rings—make it an intriguing candidate for the development of advanced materials. Azine linkages are known to be components of functional materials, including polymers and porous frameworks.

Future research could explore the incorporation of Bis(dicyclopropylmethylidene)hydrazine as a building block in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The significant steric hindrance provided by the dicyclopropylmethylidene groups could lead to materials with high intrinsic porosity and unique guest-host properties. Furthermore, polymers synthesized from derivatives of this compound could exhibit enhanced thermal stability and rigidity due to the compact and robust cyclopropyl units. The inherent fluorescence properties suggested for sterically hindered azines could also be exploited in the development of novel solid-state emitters or components for optoelectronic devices. vulcanchem.com

Innovation in Advanced Chemosensor Design and Performance for Diverse Analytes

The azine functional group (C=N-N=C) is a well-known platform for the construction of chemosensors due to its coordinating ability and the influence of its electronic state on the molecule's spectroscopic properties. Hydrazine-based derivatives have been successfully employed as selective colorimetric and fluorescent sensors for various metal ions and anions. rsc.orgrsc.org

Bis(dicyclopropylmethylidene)hydrazine could serve as a core structure for a new class of chemosensors. Future work should focus on designing derivatives that incorporate specific analyte recognition sites. For example, attaching crown ether moieties could lead to sensors for alkali metal cations, while incorporating phenolic or other hydrogen-bond donating groups could enable the detection of specific anions. The binding of an analyte would induce a change in the electronic structure of the conjugated azine system, resulting in a measurable colorimetric or fluorescent response. The bulky dicyclopropyl groups might also create specific pockets for analyte binding, potentially enhancing selectivity.

Q & A

Q. What are the common synthetic routes for preparing Bis(dicyclopropylmethylidene)hydrazine and its derivatives?

Bis(dicyclopropylmethylidene)hydrazine derivatives are typically synthesized via condensation reactions between hydrazine or substituted hydrazines and carbonyl-containing compounds. For example, symmetrical azines can be prepared by reacting hydrazine hydrate with aldehydes under reflux conditions in ethanol, often catalyzed by tetrabutylammonium bromide (TBAB) to enhance reaction efficiency . Eco-friendly methods using recyclable catalysts like [Et3NH][HSO4] in solvent-free conditions have also been reported for analogous hydrazine derivatives, achieving high yields (85–95%) and short reaction times (15–30 minutes) .

Key reagents and conditions :

- Aldehydes (e.g., 2,4-dichlorobenzaldehyde)

- Hydrazine hydrate or aryl hydrazines

- Catalysts: TBAB, [Et3NH][HSO4]

- Solvent-free or ethanol reflux

Q. How is the structural characterization of Bis(dicyclopropylmethylidene)hydrazine performed using spectroscopic and crystallographic methods?

Structural characterization involves:

- NMR spectroscopy : and NMR are used to confirm hydrazone bond formation and substituent positions. For example, azine derivatives show characteristic imine proton signals at δ 8.0–8.5 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction reveals planar geometries and hydrogen-bonding networks. Coordination polymers of related hydrazine ligands with Zn(II) demonstrate zig-zag chain structures with π–π stacking interactions .

- FT-IR spectroscopy : Stretching vibrations of C=N bonds (1600–1650 cm) and N–H bonds (3200–3400 cm) are critical for functional group identification .

Advanced Research Questions

Q. What mechanistic insights have computational studies provided into hydrazine-catalyzed reactions involving this compound?

Computational studies (DFT) on hydrazine-catalyzed reactions reveal that the rate-determining step is often the cycloreversion of intermediate bicyclic adducts. For example, [2.2.2]-bicyclic hydrazine catalysts exhibit lower activation barriers (ΔG ≈ 22 kcal/mol) compared to [2.2.1]-analogs (ΔG ≈ 25 kcal/mol), enhancing reaction rates by 10-fold. This is attributed to reduced steric strain in the transition state .

Table 1 : Comparison of catalytic efficiencies for hydrazine catalysts

| Catalyst Structure | Activation Barrier (kcal/mol) | Relative Reactivity |

|---|---|---|

| [2.2.1]-hydrazine | 25 | 1× |

| [2.2.2]-hydrazine | 22 | 10× |

Q. How does Bis(dicyclopropylmethylidene)hydrazine function in the design of metal-organic frameworks (MOFs)?

Hydrazine derivatives serve as flexible ligands for MOFs due to their bifunctional N-donor sites. For instance, 1,2-bis(pyridin-3-ylmethylene)hydrazine forms 1D zig-zag coordination polymers with Zn(II), where the ligand adopts a bidentate bridging mode. These MOFs exhibit enhanced photocatalytic activity under UV light, attributed to charge-transfer transitions between the ligand and metal centers .

Q. What role does this compound play in the development of chemosensors for metal ion detection?

Dihydrazone derivatives of Bis(dicyclopropylmethylidene)hydrazine act as selective chemosensors. For example, a dihydrazone-based ligand (H2L) detects Cu via fluorescence quenching and a visible color change (yellow to colorless). The mechanism involves Cu-induced deprotonation of the hydrazone moiety, forming a 1:1 complex with a binding constant of .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in catalytic efficiency reported for different hydrazine catalysts?

Discrepancies often arise from variations in catalyst geometry and reaction conditions. For example, [2.2.2]-hydrazine catalysts outperform [2.2.1]-analogs due to lower steric hindrance, as shown in computational studies . Experimental validation using kinetic assays (e.g., monitoring reaction progress via NMR) and controlled substrate scope studies are critical to isolate variables such as solvent polarity and temperature.

Q. What experimental strategies validate the proposed anticancer mechanisms of hydrazine derivatives?

Anticancer hydrazines like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) are studied using:

- DNA cross-linking assays : Gel electrophoresis confirms interstrand cross-link formation under hypoxic conditions .

- Glutathione competition experiments : Elevated glutathione levels reduce cytotoxicity, supporting a redox-dependent activation mechanism .

- Metabolite profiling : LC-MS identifies methyl isocyanate as a byproduct, linking toxicity to carbamoylation pathways .

Methodological Recommendations

- Synthetic optimization : Use eco-friendly catalysts (e.g., [Et3NH][HSO4]) to improve yield and reduce waste .

- Characterization : Combine XRD with DFT calculations to resolve ambiguous spectroscopic data .

- Mechanistic studies : Employ stopped-flow kinetics and isotopic labeling to elucidate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.